N-(1-cyanocycloheptyl)-3-fluorobenzamide
Description
N-(1-cyanocycloheptyl)-3-fluorobenzamide is a synthetic organic compound characterized by a 3-fluorobenzamide moiety linked to a cycloheptyl group substituted with a cyano (-CN) group at the 1-position. The compound’s structure combines the electron-withdrawing properties of the fluorine atom (meta position on the benzamide) and the steric bulk of the seven-membered cycloheptyl ring, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUMQDVUMCDZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587552 | |
| Record name | N-(1-Cyanocycloheptyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-87-7 | |
| Record name | N-(1-Cyanocycloheptyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-3-fluorobenzamide typically involves the reaction of 1-cyanocycloheptanol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
2.1. Amide Bond Stability and Hydrolysis
Benzamides are generally stable under neutral conditions but can hydrolyze under acidic or basic conditions to form carboxylic acids (via nucleophilic attack on the carbonyl). For example:
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Acidic hydrolysis :
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Basic hydrolysis : Similar cleavage occurs via nucleophilic attack by hydroxide ions .
2.2. Fluorine Substitution Effects
The fluorine atom at the para position enhances lipophilicity and electronic effects:
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Electron-withdrawing effects : Fluorine stabilizes the amide group by delocalizing electron density, potentially altering reactivity in nucleophilic or electrophilic reactions .
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Biological interactions : Fluorine substitution is linked to improved bioavailability and receptor binding in related compounds, as seen in N-aryl benzamide NAMs (negative allosteric modulators) .
2.3. Cyanocycloheptyl Reactivity
The cyanocycloheptyl group introduces:
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Steric bulk : Reduces susceptibility to nucleophilic attack on the amide group.
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Cyanide reactivity : The nitrile group may participate in:
Biological Activity and Mechanism
While no direct data exist for this compound, related benzamide derivatives exhibit:
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Protein-ligand interactions : The amide group facilitates hydrogen bonding with enzymes or receptors (e.g., mGlu receptor binding in N-aryl benzamide NAMs ) .
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Allosteric modulation : Substituents like fluorine and cyano groups influence cooperativity and efficacy. For example, 3-cyano-N-aryl benzamides show potent negative allosteric modulation (NAM) activity at mGlu receptors .
Comparative Data Table
Research Findings and Implications
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Substituent effects : Fluorine and cyano groups enhance ligand efficiency (LipE) and ligand efficacy (LELP) in related compounds, suggesting favorable thermodynamic properties .
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Synthetic versatility : Amide coupling and substitution reactions allow modular design, as seen in the synthesis of benzoxazoles and other heterocycles .
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Limitations : Steric hindrance from cycloheptyl groups may reduce metabolic stability or receptor binding compared to smaller substituents (e.g., cyclobutyl) .
Scientific Research Applications
Medicinal Chemistry
N-(1-cyanocycloheptyl)-3-fluorobenzamide is under investigation for its potential therapeutic effects, particularly in treating neurological disorders. Researchers are exploring its ability to modulate specific molecular targets associated with these conditions. The compound's mechanism of action involves interaction with enzymes or receptors, potentially leading to inhibition or activation of critical cellular processes, which may be beneficial in treating various diseases, including cancer.
Cancer Research
The compound has been identified as a potential inhibitor of ERK1 and ERK2, which are kinases involved in cancer progression. Studies indicate that compounds targeting these pathways can be effective against various cancers, including melanoma, ovarian cancer, and lung cancer. The inhibition of ERK1/2 activity is particularly relevant for tumors exhibiting mutations such as BRAF V600E, which are common in melanoma and colorectal cancers .
Materials Science
In materials science, this compound is being studied for its potential to develop novel materials with enhanced stability and reactivity. Its unique chemical structure allows for the synthesis of advanced materials that can be utilized in various industrial applications.
Biological Studies
The compound serves as a valuable probe in biological studies aimed at understanding various processes and pathways within cells. Its ability to interact with specific biological targets makes it useful for studying enzyme inhibition and receptor binding dynamics.
Industrial Applications
This compound can also act as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its role as a building block facilitates the development of new compounds with desired biological activities.
Case Study 1: Inhibition of ERK Pathways
Research published in the Molecular Cancer Therapeutics journal highlighted the efficacy of compounds similar to this compound in inhibiting ERK pathways in tumor cells resistant to traditional therapies. This study demonstrated that dual inhibition of MEK and ERK could provide synergistic effects against resistant cancer types .
Case Study 2: Neurological Disorders
A study investigating the effects of this compound on neuronal cells indicated its potential neuroprotective properties. The compound was shown to modulate pathways involved in neuronal survival, suggesting possible applications in treating neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects on neurological disorders; modulation of molecular targets |
| Cancer Research | Inhibition of ERK1/2; effective against BRAF mutation-associated cancers |
| Materials Science | Development of novel materials with enhanced stability and reactivity |
| Biological Studies | Probe for studying enzyme inhibition and receptor dynamics |
| Industrial Applications | Intermediate for synthesizing complex pharmaceutical and agrochemical compounds |
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues with Modified Cycloalkyl Groups
- N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide (CAS: 912770-96-8): This analogue replaces the cyano group with an aminomethyl (-CH2NH2) substituent. Both compounds share the cycloheptyl backbone, but the aminomethyl variant may exhibit distinct reactivity and biological interactions .
- (S)-N-(1-((1-Cyanocyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-fluorobenzamide: This compound features a smaller cyclopropane ring instead of cycloheptyl, significantly reducing steric hindrance. The cyclopropyl group’s rigidity and strain may enhance binding specificity in biological systems compared to the flexible cycloheptyl group. The compound was purified via semi-preparative HPLC with 98.6% purity, indicating robust synthetic protocols .
Heterocyclic Fluorobenzamide Derivatives
- 3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 45): This derivative incorporates a 1,2,5-oxadiazole (furazan) ring, introducing aromaticity and planar geometry. The electron-deficient oxadiazole may enhance metabolic stability compared to the aliphatic cycloheptyl group.
N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-2/3-fluorobenzamide :
The triazole thione core and piperazine substituent introduce sulfur-mediated interactions and basicity, respectively. Such features are absent in the target compound but could improve metal-binding capacity or solubility in acidic environments .
Complex Aromatic and Metallocene Derivatives
- N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide: This ferrocene-containing derivative exhibits redox activity due to the iron center, a property absent in the target compound. It was synthesized with >95% yield, highlighting efficient metallocene coupling strategies .
- N-(2-Dimethylaminoethyl)-4-{3-[2-(4-ethoxyphenyl)acetylamido]-1H-indazol-5-ylamino}-3-fluorobenzamide (9c): The indazole core and dimethylaminoethyl side chain create a high molecular weight, polar structure. Such complexity may enhance receptor selectivity but reduce bioavailability compared to the simpler cycloheptyl derivative .
Biological Activity
N-(1-cyanocycloheptyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound consists of a cycloheptyl ring substituted with a cyanide group and a fluorobenzamide moiety. This structural configuration is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, it may target kinases that are crucial for cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, influencing pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of several cancer cell lines, potentially by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, suggesting it could be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast, lung, and colon cancer cells, showing IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation assessed the anti-inflammatory properties of the compound using an animal model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory markers and improved joint function compared to controls.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : Ongoing clinical trials are evaluating its efficacy as part of combination therapies for resistant cancer types.
- Inflammatory Disorders : Studies are exploring its use in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
